1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene
Overview
Description
1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene is an organic compound belonging to the indene family It is characterized by a fused ring structure with a nitro group at the 5-position and two methyl groups at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene can be synthesized through several methods. One common approach involves the nitration of 1,1-dimethyl-2,3-dihydro-1H-indene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration.
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes, which offer better control over reaction conditions and product quality. The use of advanced catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of 1,1-dimethyl-5-amino-2,3-dihydro-1H-indene.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in electron transfer reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
1,1-Dimethyl-2,3-dihydro-1H-indene: Lacks the nitro group, resulting in different chemical reactivity and biological properties.
5-Nitro-2,3-dihydro-1H-indene: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.
Uniqueness: 1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene is unique due to the presence of both nitro and dimethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,3-dimethyl-6-nitro-1,2-dihydroindene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)6-5-8-7-9(12(13)14)3-4-10(8)11/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPKLTSPCMNBQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C1C=CC(=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498417 | |
Record name | 1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90498417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64278-18-8 | |
Record name | 1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90498417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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